molecular formula C16H14ClN3OS B12457115 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12457115
M. Wt: 331.8 g/mol
InChI Key: CUOMHHYDOOPYCM-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a cyanopyridinyl group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with thiourea to yield 6-(4-chlorophenyl)-3-cyanopyridin-2-thiol. The final step involves the reaction of this thiol with N,N-dimethylacetamide in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • **2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • **2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylacetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C16H14ClN3OS/c1-20(2)15(21)10-22-16-12(9-18)5-8-14(19-16)11-3-6-13(17)7-4-11/h3-8H,10H2,1-2H3

InChI Key

CUOMHHYDOOPYCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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